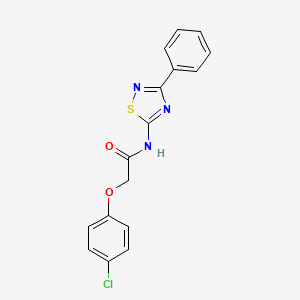![molecular formula C21H23N3O4 B11364142 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11364142.png)
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is a synthetic compound with a complex structure. Let’s break it down:
-
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]: : This part of the compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The butoxyphenyl group is attached to this ring.
-
2-(3-methylphenoxy)acetamide: : This portion consists of an acetamide group (a carbonyl group attached to an amine) linked to a 3-methylphenoxy moiety.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the functional groups within the molecule.
Reduction: Reduction reactions may alter the carbonyl or nitro groups.
Substitution: Substituting functional groups can lead to derivatives with different properties.
Common reagents and conditions depend on the specific reaction. Major products formed during these reactions would be derivatives of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide.
Scientific Research Applications
This compound’s applications span various fields:
Medicine: Researchers explore its potential as an antimicrobial agent due to its structural features.
Chemistry: It serves as a building block for designing novel molecules.
Biology: Investigations into its biological activity and interactions with cellular components.
Industry: Possible applications in materials science or drug development.
Mechanism of Action
The precise mechanism by which N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide with related molecules to highlight its unique features.
Remember that further investigation and experimental studies are necessary to fully understand this compound’s properties and applications.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-4-12-26-17-10-8-16(9-11-17)20-21(24-28-23-20)22-19(25)14-27-18-7-5-6-15(2)13-18/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,24,25) |
InChI Key |
DWZUYJDDOSDHNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11364063.png)
![N-(3-bromophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364067.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B11364070.png)

![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11364079.png)
![2-(4-ethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11364084.png)

![N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11364095.png)
![4-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11364112.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11364116.png)
![2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11364127.png)

![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11364129.png)
![3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11364137.png)
